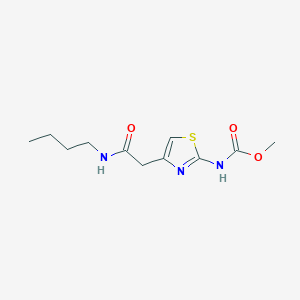![molecular formula C18H21NO3 B2499327 N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide CAS No. 1351615-84-3](/img/structure/B2499327.png)
N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a naphthalene ring and a tetrahydropyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalene derivatives with tetrahydropyran intermediates. The process often includes the following steps:
Formation of the Tetrahydropyran Intermediate: This step involves the preparation of the 4-hydroxyoxan-4-ylmethyl group through a series of reactions, such as the reduction of tetrahydropyran derivatives.
Coupling Reaction: The tetrahydropyran intermediate is then coupled with a naphthalene derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Acetylation: The final step involves the acetylation of the coupled product to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or ethers.
Wissenschaftliche Forschungsanwendungen
N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The naphthalene moiety may intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-hydroxyoxan-4-yl)methyl]acetamide: Lacks the naphthalene ring, resulting in different chemical properties and applications.
2-(naphthalen-1-yl)acetamide: Lacks the tetrahydropyran moiety, affecting its reactivity and biological activity.
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide is unique due to the presence of both the naphthalene ring and the tetrahydropyran moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-17(19-13-18(21)8-10-22-11-9-18)12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,21H,8-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIMSGIYTCILAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)
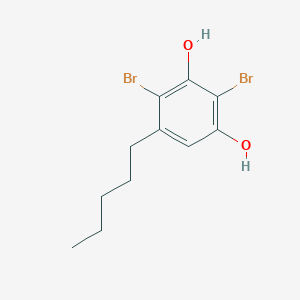
![N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)
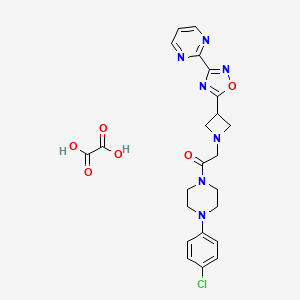

![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)
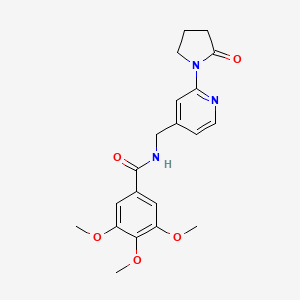
![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)

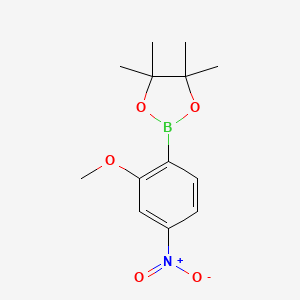
![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

